Melengestrel; Melengestrol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

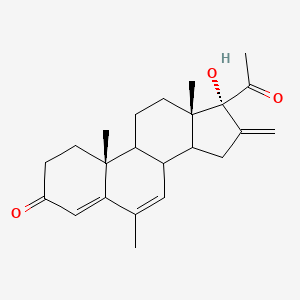

Melengestrol is a steroidal progestin of the 17α-hydroxyprogesterone group and an antineoplastic drug that was never marketed . It is often confused with its acylated derivative, melengestrol acetate, which is used as a growth promoter in animals . Melengestrol has the chemical formula C23H30O3 and a molar mass of 354.49 g/mol .

Preparation Methods

The synthesis of melengestrol involves several steps starting from diosgenin . The key intermediate is 6-methyl-16-dehydropregnenolone acetate . The synthetic route includes the following steps:

Conversion of diosgenin to 3-toluenesulfonate: This step involves the formation of a homoallylic alcohol derivative.

Solvolysis: This process yields a 3,5-cyclosteroid via the cyclopropyl carbinyl ion.

Oxidation: The product is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

Reaction with methylmagnesium iodide: This step produces two isomeric carbinols, with the α-isomer predominating.

Solvolysis in the presence of acetic acid: This reverses the cyclopropylcarbinyl transformation to yield homoallylic acetate.

Removal of the sapogenin side chain: This final step leads to the desired product.

Chemical Reactions Analysis

Melengestrol undergoes various chemical reactions, including:

Substitution at the 16 position: This enhances progestational activity.

Reaction with diazomethane: This forms a pyrazole, which upon pyrolysis yields a 16-methyl enone.

Selective epoxidation: The conjugated double bond at 16,17α is selectively epoxidized over the 5,6 bond using basic hydrogen peroxide.

Opening of the oxirane ring: This reaction in acid results in the formation of a 16-methylene-17α-hydroxy-20-ketone functionality.

Scientific Research Applications

Melengestrol has several scientific research applications:

Animal Reproduction: It is used in estrus synchronization protocols for cattle and ewes

Growth Promotion: Melengestrol acetate is used as a feed additive to promote growth in cattle.

Endocrine Studies: It is used to study the effects of progestins on the endocrine system.

Mechanism of Action

Melengestrol works by suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) by the pituitary gland . This suppression alters the menstrual cycle to prevent ovulation . The molecular targets include GnRH, LH, and FSH receptors .

Comparison with Similar Compounds

Melengestrol is similar to other steroidal progestins such as medrogestone and melengestrol acetate . it is unique in its specific molecular structure and its use as an antineoplastic agent . Melengestrol acetate, in particular, is widely used in veterinary medicine for growth promotion and estrus suppression .

Similar Compounds

Medrogestone: Another steroidal progestin used in hormone therapy.

Melengestrol Acetate: Used as a growth promoter in animals.

Properties

Molecular Formula |

C23H30O3 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17?,18?,20?,21-,22+,23+/m1/s1 |

InChI Key |

OKHAOBQKCCIRLO-NHFQCGOGSA-N |

Isomeric SMILES |

CC1=CC2C(CC[C@]3(C2CC(=C)[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.